molecular formula C14H7N2O8 B1211056 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one CAS No. 84371-05-1

2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one

Cat. No. B1211056
CAS RN: 84371-05-1
M. Wt: 331.21 g/mol
InChI Key: VEAXVRFZRYWIPT-UHFFFAOYSA-N
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Description

Pyrroloquinoline semiquinone is a pyrroloquinoline cofactor, a semiquinone and a tricarboxylic acid.

Scientific Research Applications

Biochemical Characterization

  • Enzyme Prosthetic Group : 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one, also known as pyrrolo-quinoline quinone (PQQ), is characterized as a prosthetic group in methanol dehydrogenase enzymes. It has been found that methanol dehydrogenase contains one molecule each of the quinone and quinol per enzyme molecule, which suggests an interaction between these prosthetic group molecules in the enzyme (Verwiel, Frank, & Verwiel, 2005).

  • Covalent Addition and Reactivity : Studies have shown that PQQ can undergo covalent addition with H2O, enzyme substrates, and activators. This includes hydration at specific positions and reaction with quinoprotein enzyme substrates and activators, leading to various addition compounds (Dekker, Duine, Frank, Verwiel, & Westerling, 1982).

  • Chemical Synthesis and Derivatives : There is ongoing research in synthesizing derivatives of pyrroloquinolines, including pyrido[3,2,1-ij]quinoline-6-carboxanilides, for exploring their potential in various applications like diuretics (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).

Biological Activities and Applications

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The study of polymorphic modifications of certain pyrroloquinoline derivatives has provided insights into their crystal packing and interaction energies, which are crucial for understanding their properties and potential applications in pharmaceuticals (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

  • Structural and Activity Relationship : Research on the structure and activity of the prosthetic group of methanol dehydrogenase has revealed that the o-quinone structure of PQQ is essential for its activity. This has implications for designing synthetic analogues and understanding enzyme mechanisms (Duine, Frank, & Verwiel, 1980).

Chemical Synthesis and Mechanisms

  • Synthesis Pathways : Studies on the synthesis of pyrroloquinoline derivatives provide insights into mechanistic pathways and can aid in developing efficient methods for constructing libraries of new pyrroloquinolines, useful in further biological and pharmacological research (Ramesh & Nagarajan, 2012).

properties

CAS RN

84371-05-1

Product Name

2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one

Molecular Formula

C14H7N2O8

Molecular Weight

331.21 g/mol

InChI

InChI=1S/C14H7N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16,18H,(H,19,20)(H,21,22)(H,23,24)

InChI Key

VEAXVRFZRYWIPT-UHFFFAOYSA-N

SMILES

C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)[O])O)C(=O)O

Canonical SMILES

C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)[O])O)C(=O)O

Other CAS RN

84371-05-1

synonyms

2,7,9-tricarboxy-1H-pyrrolo (2,3-f)quinoline-4-one-5-ol
2,7,9-tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
PQQH
pyrrolo-quinoline semiquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 2
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 3
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 4
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 5
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
Reactant of Route 6
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one

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